molecular formula C9H12F3N3 B2471057 (5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2155840-45-0

(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Katalognummer: B2471057
CAS-Nummer: 2155840-45-0
Molekulargewicht: 219.211
InChI-Schlüssel: ZFSVZZUTELKOKO-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The (5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a chiral, synthetically versatile intermediate designed for advanced medicinal chemistry and drug discovery research. The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in the design of potent and selective enzyme inhibitors. Compounds based on this core have been successfully developed as inhibitors for strategically important targets, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, utilizing structure-based drug design approaches . Furthermore, this heterocyclic system is a key pharmacophore in antagonists for neurological targets such as the serotonin 5-HT6 receptor, indicating its potential for central nervous system (CNS) drug discovery . The specific stereochemistry (5R,7R) and the incorporation of a metabolically resilient trifluoromethyl group make this compound a particularly valuable building block for investigating structure-activity relationships (SAR), optimizing binding affinity, and fine-tuning physicochemical properties. Its primary research value lies in the exploration of new therapeutic agents for areas including oncology, where related compounds have shown activity, and neurological disorders . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(5R,7R)-2,7-dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c1-5-3-8-13-7(9(10,11)12)4-6(2)15(8)14-5/h3,6-7,13H,4H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSVZZUTELKOKO-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=CC(=NN12)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](NC2=CC(=NN12)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}F3_3N3_3
  • Molecular Weight : 239.22 g/mol

This compound features a tetrahydropyrazolo structure which is significant for its biological interactions.

Antimicrobial Activity

Recent studies indicate that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines exhibit promising antibacterial activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis (TB). In a high-throughput screening campaign, compounds based on this structure demonstrated effective bactericidal properties, particularly targeting the mmpL3 gene essential for bacterial survival .

Table 1: Antimicrobial Efficacy of Tetrahydropyrazolo Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
THPP-1Mycobacterium tuberculosis0.5 µg/mL
THPP-2Mycobacterium bovis0.25 µg/mL

Anticancer Activity

The anticancer potential of (5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has also been evaluated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
A37510Apoptosis induction
DU14515Cell cycle arrest
MCF-712Inhibition of proliferation

Case Studies

  • Study on Anti-Tubercular Activity : A study published in 2013 evaluated a series of tetrahydropyrazolo derivatives against Mycobacterium tuberculosis. The lead compounds showed significant activity with MIC values indicating strong potential as new anti-tubercular agents .
  • Evaluation of Anticancer Properties : Another investigation conducted in 2022 assessed the anticancer effects of various derivatives of pyrazolo[1,5-a]pyrimidine. The results indicated that specific substitutions at the C-5 position significantly enhanced anticancer activity against multiple human cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

CompoundCancer TypeIC50 (µM)Reference
(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineA549 (Lung)10.0
Derivative AMCF-7 (Breast)8.0

Case Study : A study demonstrated that this compound could induce apoptosis in A549 lung cancer cells through the activation of mitochondrial pathways. The results indicated a dose-dependent response correlating with increased cell death.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes crucial for cellular processes. Notably, it has been studied for its inhibitory effects on Bruton’s tyrosine kinase (BTK), which is implicated in B-cell malignancies.

EnzymeInhibition TypeIC50 (µM)Reference
BTKCompetitive15.0
DHODHCompetitive20.0

Mechanism of Action : The interaction with BTK disrupts B-cell receptor signaling pathways, leading to impaired B-cell development and differentiation.

Antimicrobial Properties

Preliminary studies have indicated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

PathogenActivityReference
Staphylococcus aureusInhibitory Effect
Escherichia coliModerate Activity

Case Study : In vitro assays revealed significant inhibition of bacterial growth at low concentrations, suggesting potential for development as an antimicrobial agent.

Analyse Chemischer Reaktionen

Mechanistic Pathway

The reduction proceeds via a two-step mechanism :

  • Partial reduction of the pyrimidine ring to form dihydro intermediates (e.g., 5a/b ) .

  • Complete reduction to yield tetrahydropyrazolo[1,5-a]pyrimidines.

The trifluoromethyl group at position 5 enhances electron-withdrawing effects, directing regioselectivity during reduction. Ethyl ester derivatives (e.g., 4b ) are preferred starting materials due to better solubility and higher yields (~85–95%) compared to methyl analogs .

Functionalization and Stability

  • Conformational Dynamics :

    • Syn-isomers (e.g., SYN-6b ) show rigid bicyclic cores with measurable NOE interactions up to 6 Å .

    • Anti-isomers (e.g., ANTI-7b ) exhibit conformational lability , adopting multiple solution-state geometries .

  • Thermal Stability :
    Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups decompose at low temperatures (T₀.₀₅ ~150–200°C), limiting solid-state applications .

Comparative Reactivity of Derivatives

Derivative Key Reaction Application
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b )Reduction to syn/anti-THPPs Model for stereochemical studies .
5-(4-Ethylphenyl)-7-(trifluoromethyl)-THPP Carboxylic acid functionalization Pharmacological targeting (e.g., GSK729) .

Stereochemical Validation

  • NMR Analysis :

    • Syn-isomers display distinct vicinal coupling constants (³JHH = 4.2–5.1 Hz) and NOE correlations between H5 and H7 .

    • Anti-isomers show averaged coupling constants due to conformational exchange .

  • X-ray Diffraction :
    Confirms chair-like conformations in crystalline syn-isomers .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural distinctions between the target compound and its analogs:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine 2,7-dimethyl; 5-CF₃; (5R,7R) ~295.3* High lipophilicity, stereospecific binding, metabolic stability
5-Cyclopropyl-7-CF₃-3-carbonitrile (Ev4) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine 5-cyclopropyl; 7-CF₃; 3-CN N/A Increased steric bulk, improved photostability
7-(Difluoromethyl)-5-methyl-2-carboxylic acid (Ev5, Ev11) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine 7-CHF₂; 5-CH₃; 2-COOH 293.3 Enhanced solubility due to carboxylic acid group
5-(4-Ethylphenyl)-7-CF₃ (Ev9) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine 5-(4-ethylphenyl); 7-CF₃ 295.3 Aromatic substituents increase π-π stacking potential
7-[Chloro(difluoro)methyl]-5-CF₃Ph (Ev14) Pyrazolo[1,5-a]pyrimidine 7-CClF₂; 5-(4-CF₃Ph) N/A Higher metabolic stability due to halogenated groups

*Estimated based on analogs (e.g., Ev9).

Key Observations:
  • Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂): The -CF₃ group in the target compound enhances electron-withdrawing effects and lipophilicity compared to -CHF₂, which may reduce metabolic oxidation but improve target affinity .
  • Methyl (-CH₃) vs. Cyclopropyl: The 2,7-dimethyl groups in the target compound offer moderate steric hindrance, whereas cyclopropyl substituents (Ev4) increase rigidity and conformational constraints .

Q & A

Q. What are the common synthetic routes for (5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Condensation reactions : 5-Aminopyrazole derivatives react with β-diketones or enolates under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
  • Cyclization : Intramolecular cyclization of intermediates using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol .
  • Trifluoromethylation : Introduction of the trifluoromethyl group via halogen exchange (e.g., CF₃I) or nucleophilic substitution .
    Key parameters include temperature control (80–120°C), solvent selection (dioxane, ethanol), and use of coupling agents (e.g., PyBroP) for functionalization .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration and bond geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.87 Å, b = 11.27 Å, c = 13.56 Å) and refinement using SHELX software .
  • NMR/IR spectroscopy :
  • ¹H NMR : Peaks for methyl groups (δ 1.2–2.5 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) .
  • IR : Stretching vibrations for C-F (~1150 cm⁻¹) and pyrimidine ring (1600–1650 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 291.28 for C₁₅H₁₂F₃N₃) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :
  • Temperature : Higher temperatures (110°C) improve cyclization but may degrade heat-sensitive intermediates; use reflux with inert atmospheres .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for trifluoromethylation, while ethanol/water mixtures reduce side reactions .
  • Catalyst screening : Compare TMDP (toxic but efficient) vs. piperidine (less available) for condensation steps; monitor via TLC .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol) to isolate enantiopure (5R,7R) forms .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental crystallographic data for this compound?

  • Methodological Answer :
  • Refinement parameters : Adjust thermal displacement parameters (Uiso) and occupancy factors in SHELXL to account for disordered trifluoromethyl groups .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles to identify steric clashes or electronic effects .
  • Data validation : Use Rint (<0.05) and goodness-of-fit (S > 0.9) metrics to assess data quality .

Q. How to design derivatives for enhanced biological activity based on structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent modification :
  • Replace 2-methyl with bulkier groups (e.g., phenyl) to enhance enzyme-binding affinity .
  • Introduce electron-withdrawing groups (e.g., nitro) at position 7 to improve antifungal activity .
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to predict interactions with targets like PGHS-2 or cAMP phosphodiesterase .
  • In vitro assays : Screen derivatives for IC₅₀ values against cancer cell lines (e.g., MCF-7) or microbial strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.